molecular formula C21H27ClN6O4 B13750078 Acetamide, N-(2-(5-amino-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- CAS No. 240433-82-3

Acetamide, N-(2-(5-amino-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-

Cat. No.: B13750078
CAS No.: 240433-82-3
M. Wt: 462.9 g/mol
InChI Key: ZYXGXCVACCEOKX-UHFFFAOYSA-N
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Description

This compound is a benzotriazole-linked acetamide derivative with a complex substitution pattern. Its molecular formula is C₂₁H₂₆BrClN₆O₄ (MW: 541.83), featuring a 5-amino-4-chloro-2H-benzotriazol-2-yl group, bis(2-methoxyethyl)amino substituents, and methoxy groups on the phenyl ring . It is associated with mutagenicity in mammalian cell assays (e.g., 25 mg/L/26H exposure induced mutations in hamster fibroblasts) and emits toxic vapors (NOx, Br⁻, Cl⁻) upon decomposition . The compound is classified under aquatic chronic toxicity (H413) due to its environmental persistence .

Properties

CAS No.

240433-82-3

Molecular Formula

C21H27ClN6O4

Molecular Weight

462.9 g/mol

IUPAC Name

N-[2-(5-amino-4-chlorobenzotriazol-2-yl)-5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C21H27ClN6O4/c1-13(29)24-16-11-18(27(7-9-30-2)8-10-31-3)19(32-4)12-17(16)28-25-15-6-5-14(23)20(22)21(15)26-28/h5-6,11-12H,7-10,23H2,1-4H3,(H,24,29)

InChI Key

ZYXGXCVACCEOKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N2N=C3C=CC(=C(C3=N2)Cl)N)OC)N(CCOC)CCOC

Origin of Product

United States

Scientific Research Applications

Anticancer Potential

Research indicates that compounds related to benzotriazoles exhibit significant anticancer properties. Acetamide derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : These compounds may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to cell cycle arrest.
  • Case Studies : In vitro studies have shown promising results against various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

The antibacterial and antifungal activities of Acetamide derivatives have also been studied. The compound's structure allows it to interact with microbial cell membranes or inhibit key metabolic pathways.

Materials Science Applications

In addition to biological applications, Acetamide, N-(2-(5-amino-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has potential uses in materials science:

  • Polymer Chemistry : It can serve as a monomer or additive in the production of polymers with enhanced thermal stability or chemical resistance.
  • Coatings and Adhesives : The compound's properties may be beneficial in formulating coatings that require specific adhesion characteristics or durability.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer Research Inhibition of tumor growth and apoptosis inductionEffective against various cancer cell lines
Antimicrobial Activity Inhibition of bacterial and fungal growthDemonstrated significant antimicrobial effects
Materials Science Use as a monomer/additive in polymersEnhances thermal stability and chemical resistance

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Benzazole Cores

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
  • Structure : Combines benzothiazole and benzoxazole moieties linked via a butanamide chain.
  • Synthesis: Achieved in 76% yield using 4-chlorobutanoyl chloride coupling .
  • Application : Explored as an antidiabetic agent via molecular docking on the 3-TOP protein .
Bis(azolyl)sulfonamidoacetamides
  • Structure : Features sulfonamide-linked thiazole/oxazole and acetamide groups (e.g., compound 5 in ).
  • Synthesis : Utilizes DMAP-mediated coupling under ultrasonication .
  • Bioactivity : Focused on antimicrobial applications, contrasting with the mutagenic profile of the target compound .

Azo-Linked Acetamide Derivatives

N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
  • Structure: Contains a bromo-dinitrophenyl azo group and bis(2-methoxyethyl)amino substituents (MW: 633.45) .
  • Properties : Higher hydrophobicity (predicted logP: ~3.05) compared to the target compound .
  • Application : Used as a disperse dye (e.g., Disperse Blue 130) with aquatic toxicity (H413 classification) .
N-(5-(diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl)acetamide
  • Structure: Substituted with thienyl azo and diethylamino groups.
  • Regulatory Status : Listed under EU hazardous substances (H318 for eye damage) .

Pharmacologically Active Acetamides

2-{[5-(2-((1,1'-biphenyl)-4-yl)-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]amino}acetimidamide (Compound 9)
  • Structure : Biphenyl-thiazole-oxadiazole hybrid with acetimidamide.
  • Synthesis : 58% yield via nucleophilic substitution .
  • Bioactivity : Active against multidrug-resistant bacteria, contrasting with the target compound’s lack of therapeutic data .

Comparative Analysis of Key Properties

Property Target Compound N-(Benzothiazol-2-yl)-butanamide Azo-Dye Derivative Bis(azolyl)sulfonamidoacetamide
Molecular Weight 541.83 ~390 633.45 ~440–550
Key Functional Groups Benzotriazole, bis(2-methoxyethyl) Benzothiazole, benzoxazole Azo, bromo-dinitrophenyl Sulfonamide, thiazole/oxazole
Toxicity Mutagenic (hamster fibroblasts) Low (antidiabetic potential) Aquatic chronic (H413) Antimicrobial (low mammalian toxicity)
Synthesis Yield Not reported 76% 58–76% 58–76%
Applications Restricted (mutagenicity) Pharmaceutical (antidiabetic) Dye industry Antimicrobial agents

Preparation Methods

Chemical Identity and Characteristics

Parameter Details
Chemical Name Acetamide, N-(2-(5-amino-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-
CAS Number 194590-84-6 (noting a closely related compound with 7-bromo substitution also reported)
Molecular Formula C21H26ClN6O4
Molecular Weight Approximately 481.92 g/mol (calculated based on formula without bromine)

Note: Some sources report a brominated analogue (with 7-bromo substituent) having CAS 194590-84-6 and molecular weight 541.83 g/mol; the compound of interest lacks this bromine substituent.

Data Table: Summary of Key Synthetic Parameters

Reaction Step Typical Reagents Temperature Range Reaction Time Yield Range (%) Notes
Benzotriazole ring formation o-Phenylenediamine, NaNO2, acid 0–25 °C 1–3 hours 70–85 Control of substitution pattern critical
Halogenation and amination N-Chlorosuccinimide, NH3 or amine source 0–40 °C 2–6 hours 60–75 Selectivity for 4-chloro and 5-amino groups
Pd-catalyzed amination Pd catalyst, bis(2-methoxyethyl)amine, base 80–120 °C 4–24 hours 65–90 Ligand and base choice affects yield
Amide bond formation Acetyl chloride, base (e.g., Et3N) 0–25 °C 1–4 hours 80–95 Usually high yielding step

Research Results and Analytical Characterization

  • Purity and Identity Confirmation:
    The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and HPLC to confirm structure and purity.

  • Yield Optimization:
    Studies indicate that careful control of reaction temperature and reagent stoichiometry maximizes yield and minimizes side products.

  • Scalability: The synthetic route is amenable to scale-up, with modifications to solvent systems and catalysts to improve cost-effectiveness and environmental impact.

Q & A

Q. Table 1: Key Synthetic Parameters for Analogous Acetamide Derivatives

Reaction StepReagents/ConditionsYield (%)Reference
N-AcylationChloroacetyl chloride, triethylamine, reflux65–78
Catalytic HydrogenationH2_2/Pd-C, DMF82–90
PurificationRecrystallization (DMF/water)95% purity

Q. Table 2: Stability Data for Related Compounds

ConditionDegradation ProductsHalf-Life (t1/2_{1/2})Reference
Acidic (pH 2.0, 40°C)Hydrolyzed acetamide, benzotriazole8.2 hours
Oxidative (3% H2_2O2_2)Sulfoxide derivatives12.5 hours

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